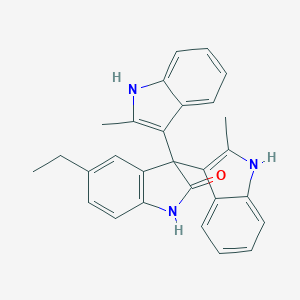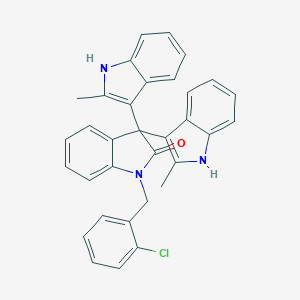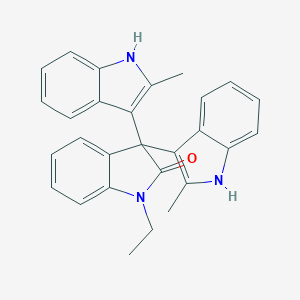![molecular formula C29H26F3IN2O3 B307506 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one, also known as EF24, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of curcumin analogs and is derived from the natural product curcumin, which is found in the spice turmeric. EF24 has shown promising results in various preclinical studies, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one exerts its therapeutic effects through multiple mechanisms of action. This compound activates the p53 pathway, which induces apoptosis in cancer cells. This compound also inhibits the NF-κB pathway, which reduces inflammation and cancer progression. This compound reduces oxidative stress and inflammation in the brain, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound inhibits the activity of enzymes involved in cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound also increases the activity of enzymes involved in antioxidant defense, including superoxide dismutase (SOD) and catalase. This compound reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound has been extensively studied in preclinical models, and its therapeutic potential has been well established. This compound has shown promising results in various disease models, including cancer, inflammation, and neurodegenerative diseases.
However, there are also limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. This compound may have off-target effects that are not yet understood, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one. This compound could be further tested in preclinical models to better understand its mechanism of action and therapeutic potential. This compound could be tested in clinical trials for its safety and efficacy in humans. This compound could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. This compound could be tested in combination with other drugs for synergistic effects. This compound could be tested in other disease models, such as infectious diseases and metabolic disorders.
Métodos De Síntesis
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 4-butoxy-3-ethoxy-5-iodobenzaldehyde with 3-(trifluoromethyl)phenylhydrazine, followed by cyclization with acetic anhydride and sodium acetate to form the pyrazole ring. The final step involves the addition of phenylboronic acid to the pyrazole ring in the presence of a palladium catalyst to form the final product.
Aplicaciones Científicas De Investigación
4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Anti-Cancer Effects: this compound has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, prostate, colon, and lung cancer. This compound induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a tumor suppressor protein that regulates cell growth and division. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Anti-Inflammatory Effects: this compound has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and sepsis. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation.
Neuroprotective Effects: this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. This compound reduces oxidative stress and inflammation in the brain, which are involved in the pathogenesis of these diseases.
Propiedades
Fórmula molecular |
C29H26F3IN2O3 |
|---|---|
Peso molecular |
634.4 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-5-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C29H26F3IN2O3/c1-3-5-14-38-27-24(33)16-19(17-25(27)37-4-2)15-23-26(20-10-7-6-8-11-20)34-35(28(23)36)22-13-9-12-21(18-22)29(30,31)32/h6-13,15-18H,3-5,14H2,1-2H3/b23-15- |
Clave InChI |
ZTIBOKNHQFKZQC-HAHDFKILSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
SMILES canónico |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)
![1-[6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307443.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307444.png)